4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one
Description
This compound is a pyrrolidin-2-one derivative featuring a benzodiazole core substituted with a 2-chlorophenoxy-2-hydroxypropyl chain and a 2-methylphenyl group at the pyrrolidinone nitrogen. Structurally, it combines a rigid benzodiazole moiety with a flexible hydroxypropyl linker, which may enhance interactions with adrenergic receptors (ARs) or other biological targets. Pyrrolidin-2-one derivatives are widely studied for their alpha-adrenolytic, antiarrhythmic, and hypotensive activities . The 2-chlorophenoxy group and 2-methylphenyl substituent likely influence lipophilicity, metabolic stability, and receptor binding affinity.
Properties
IUPAC Name |
4-[1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3/c1-18-8-2-5-11-23(18)30-15-19(14-26(30)33)27-29-22-10-4-6-12-24(22)31(27)16-20(32)17-34-25-13-7-3-9-21(25)28/h2-13,19-20,32H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTOTKVHCJDXRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the reaction of an appropriate amine with a lactam precursor under acidic or basic conditions.
Introduction of the Benzodiazole Moiety: This step involves the formation of the benzodiazole ring, which can be synthesized through a cyclization reaction involving o-phenylenediamine and a carboxylic acid derivative.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction, where a chlorophenol reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the synthesized intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the benzodiazole or pyrrolidin-2-one rings.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups in place of the chlorophenoxy group.
Scientific Research Applications
4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidin-2-One Core
Key Structural and Pharmacological Insights
- Substituent Effects on AR Affinity: The 2-chlorophenyl group (as in Compound 7) enhances alpha1-AR binding (pKi = 7.13), while 2-hydroxyphenyl (Compound 8) reduces affinity (pKi = 6.71). The target compound’s 2-chlorophenoxy group may similarly favor alpha1-AR interaction . The hydroxypropyl linker in the target compound mirrors the hydroxy group in Compound 8, which is critical for hypotensive activity .
Antiarrhythmic Activity :
Hypotensive Effects :
Physicochemical Properties
- Metabolic Stability : The benzodiazole core (target compound) may resist oxidative metabolism better than benzimidazole or oxadiazole derivatives .
Biological Activity
The compound 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one is a synthetic organic molecule characterized by its complex structure, which includes a benzodiazole moiety and a pyrrolidinone ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, indicating its potential roles in therapeutic applications. Key findings include:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The IC50 values indicate significant potency, with values around 27.3 μM for breast cancer cells .
- Anti-inflammatory Properties : The compound has shown promising results in reducing inflammation markers in vitro, suggesting potential use in treating inflammatory diseases .
- Antimicrobial Effects : Some studies have indicated that the compound possesses antimicrobial properties against various pathogenic bacteria, which could be beneficial in developing new antibiotics .
Cytotoxicity Studies
A series of experiments were conducted to evaluate the cytotoxic effects of the compound on different cancer cell lines:
These results demonstrate that the compound has a notable impact on cell viability, indicating its potential as an anticancer agent.
Mechanistic Insights
Mechanistic studies have suggested that the biological activity may be attributed to the compound's ability to induce apoptosis in cancer cells. The activation of caspase pathways was observed, leading to programmed cell death . Additionally, the compound appears to inhibit key metabolic enzymes involved in cellular proliferation.
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Toxicity studies have indicated that the compound can cause skin irritation and is toxic if ingested . Therefore, further investigations into its safety profile are necessary before clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
